molecular formula C18H24O2 B14382681 5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione CAS No. 88176-28-7

5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione

Cat. No.: B14382681
CAS No.: 88176-28-7
M. Wt: 272.4 g/mol
InChI Key: VBIIDTONKBGRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives It features a cyclohexane ring substituted with a 2,4,6-triethylphenyl group and two keto groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Enol Ester: The enol ester is synthesized from the corresponding acid chloride and 1,3-cyclohexane dione.

    Rearrangement Reaction: The enol ester undergoes a rearrangement reaction to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetramethylcyclohexane: A similar cyclohexane derivative with different substituents.

    Cyclohexane-1,3-dione Derivatives: Compounds with similar core structures but different substituents on the cyclohexane ring.

Uniqueness

5-(2,4,6-Triethylphenyl)cyclohexane-1,3-dione is unique due to the presence of the 2,4,6-triethylphenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

88176-28-7

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

5-(2,4,6-triethylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C18H24O2/c1-4-12-7-13(5-2)18(14(6-3)8-12)15-9-16(19)11-17(20)10-15/h7-8,15H,4-6,9-11H2,1-3H3

InChI Key

VBIIDTONKBGRPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)C2CC(=O)CC(=O)C2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.